molecular formula C16H27N3O5 B2378619 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 899963-09-8

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2378619
CAS No.: 899963-09-8
M. Wt: 341.408
InChI Key: VEBFICKZBGSIET-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide is a chemically synthesized oxalamide derivative intended for research and development purposes. This compound is part of a class of molecules characterized by a 1,4-dioxaspiro[4.4]nonane moiety, a functional group known to act as a protected carbonyl equivalent, which can be valuable in multi-step synthetic sequences (see PubChem record for the core structure ). The molecular structure integrates a morpholinoethyl side chain, a feature common in pharmacologically active compounds aimed at modulating solubility and biological activity. Researchers value this specific oxalamide as a potential building block in medicinal chemistry, particularly in the synthesis of more complex molecules for screening as therapeutic agents. The oxalamide functional group itself is a versatile linker that can impart conformational rigidity and participate in hydrogen bonding, influencing the interaction with biological targets. As with related compounds such as N1-((1,4-Dioxaspiro[4.4]nonan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide (CAS 899982-22-0) and N1-((1,4-Dioxaspiro[4.4]nonan-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide (CAS 941959-42-8) , this product is designed for laboratory research applications only. It is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(2-morpholin-4-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O5/c20-14(17-5-6-19-7-9-22-10-8-19)15(21)18-11-13-12-23-16(24-13)3-1-2-4-16/h13H,1-12H2,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBFICKZBGSIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Ketal Formation

The 1,4-dioxaspiro[4.4]nonane scaffold is typically synthesized via acid-catalyzed ketalization of a cyclic diketone with ethylene glycol. For example:

  • Starting material : Cyclopentanone (or analogous cyclic ketone).
  • Reagents : Ethylene glycol, p-toluenesulfonic acid (p-TsOH).
  • Conditions : Reflux in toluene with azeotropic removal of water.

The product, 1,4-dioxaspiro[4.4]nonane, is then functionalized at the 2-position.

Introduction of the Aminomethyl Group

The aminomethyl group is introduced via a two-step process:

  • Bromination : Treatment of the spirocyclic ketal with N-bromosuccinimide (NBS) under radical initiation yields 2-bromomethyl-1,4-dioxaspiro[4.4]nonane.
  • Amination : Reaction with sodium azide (NaN₃) followed by catalytic hydrogenation (H₂/Pd-C) produces the primary amine.

Key Data :

  • Yield for bromination: 75–85% (THF, 0°C to room temperature).
  • Hydrogenation time: 2–4 hours (1 atm H₂, ethanol).

Synthesis of 2-Morpholinoethylamine

Alkylation of Morpholine

2-Morpholinoethylamine is prepared by nucleophilic substitution:

  • Reagents : Morpholine + 2-chloroethylamine hydrochloride.
  • Conditions : Reflux in acetonitrile with K₂CO₃ as a base.

Optimization :

  • Stoichiometry: 1:1.2 molar ratio (morpholine:chloroethylamine).
  • Reaction time: 12–16 hours.
  • Yield: 70–80% after purification by distillation.

Oxalamide Coupling Strategies

Oxalyl Chloride-Mediated Coupling

A classic approach involves sequential acylation of amines with oxalyl chloride:

  • Step 1 : Reaction of 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine with oxalyl chloride in dichloromethane (DCM) at 0°C to form the monoacyl chloride intermediate.
  • Step 2 : Addition of 2-morpholinoethylamine in the presence of triethylamine (TEA) to yield the target oxalamide.

Reaction Conditions :

  • Temperature: 0°C → room temperature.
  • Solvent: Anhydrous DCM.
  • Yield: 60–70%.

Carbodiimide-Based Coupling

Alternative methods use coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with N-hydroxybenzotriazole (HOBt):

  • Activation : Oxalic acid is activated with DCC/HOBt in tetrahydrofuran (THF).
  • Coupling : Sequential addition of amines under inert atmosphere.

Advantages :

  • Higher yields (75–85%).
  • Reduced side reactions compared to oxalyl chloride.

Optimized Parameters :

  • Molar ratio (oxalic acid:DCC:amine): 1:1.2:2.1.
  • Reaction time: 24 hours.

Alternative Pathways and Novel Approaches

One-Pot Tandem Synthesis

Recent patents describe a one-pot method using bis(acetoxy)iodobenzene (PhI(OAc)₂) and copper catalysis to simultaneously form the spirocyclic ketal and oxalamide bond.

Procedure :

  • Mix cyclopentanone, ethylene glycol, and 2-morpholinoethylamine in acetonitrile.
  • Add PhI(OAc)₂ and Cu[(CH₃CN)₄]ClO₄.
  • Stir at 50°C for 6 hours.

Yield : 65–70%.

Solid-Phase Synthesis

For high-throughput applications, silica-supported reagents have been employed:

  • Activated silica gel promotes coupling between pre-formed oxalamic acid and amines.
  • Conditions : Benzene, room temperature, 2 hours.
  • Yield : 80–85%.

Purification and Characterization

Chromatographic Methods

  • Flash chromatography : Silica gel (ethyl acetate/methanol 95:5).
  • HPLC : C18 column, acetonitrile/water gradient.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65–3.58 (m, 8H, morpholine), 3.45 (s, 4H, dioxaspiro), 2.50 (t, 2H, CH₂N), 1.70–1.40 (m, 8H, spiro ring).
  • IR (KBr) : 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).

Challenges and Optimization Opportunities

Side Reactions

  • Over-alkylation : Mitigated by using excess oxalic acid.
  • Spiro ring opening : Avoided by maintaining pH >7 during coupling.

Scalability

  • Oxalyl chloride route : Limited by exothermicity; requires slow addition below 5°C.
  • Carbodiimide route : Preferred for industrial-scale synthesis due to milder conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction could produce reduced forms of the oxalamide group. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure and oxalamide group allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide and analogous compounds:

Compound Name / ID Key Substituents Applications / Activity Key Data Reference
Target Compound 1,4-Dioxaspiro[4.4]nonan-2-ylmethyl, 2-morpholinoethyl Hypothesized: Receptor modulation (e.g., TAS1R1/TAS1R3) or antiviral activity Structural analogs (e.g., S336) show high potency as umami agonists .
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Umami flavor enhancer (Savorymyx® UM33) FEMA 4233, FL-no. 16.099; high-throughput screening validated .
Compound 13 (Antiviral) 1-Acetylpiperidin-2-yl, 5-(2-hydroxyethyl)-4-methylthiazol-2-yl, 4-chlorophenyl HIV entry inhibition LC-MS: 479.12 (M+H+); 90.0% HPLC purity; antiviral activity confirmed .
Compound 2 (IJCMR, 2015) 2-Methoxyphenyl, 4-sulfamoylphenyl Material science / sulfonamide-linked polymers Yield: 73%; decomposition at 180°C; IR peaks at 1679 cm⁻¹ (C=O) .
XXXX (WHO-evaluated) 2,3-Dimethoxybenzyl, 2-(pyridine-2-yl)ethyl Food additive (flavoring agent) Safety concerns: Reactive metabolites, kidney effects at low doses .

Key Observations:

  • Structural Diversity: The target compound’s spirocyclic ether and morpholinoethyl groups distinguish it from analogs like S336 (aromatic substituents) or Compound 13 (thiazole-piperidine motifs). These structural differences correlate with divergent applications (e.g., flavoring vs. antiviral activity).
  • Synthetic Yields : Compared to Compound 2 (73% yield) and Compound 13 (36–53% yields), the target compound’s synthesis likely requires optimization due to the steric hindrance of the spirocyclic system.
  • Biological Activity: While S336 and Compound 13 are validated in flavor enhancement and antiviral roles, the target compound’s activity remains speculative. Its morpholinoethyl group may enhance solubility or target binding compared to pyridine or thiazole moieties .

Research Findings and Mechanistic Insights

Receptor Binding (Umami Agonists)

S336 and related oxalamides activate the hTAS1R1/hTAS1R3 umami receptor via hydrophobic and hydrogen-bonding interactions. The target compound’s spirocyclic ether may mimic S336’s dimethoxybenzyl group in receptor binding, but its lack of aromaticity could reduce potency .

Antiviral Activity

Compound 13 and its analogs inhibit HIV entry by targeting the CD4-binding site.

Thermal Stability

Compound 2’s decomposition at 180°C contrasts with typical oxalamides, which often degrade above 200°C. The target compound’s spirocyclic system may confer greater thermal stability, making it suitable for high-temperature industrial processes .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. Its potential biological activities have attracted considerable interest in medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O4, with a molecular weight of approximately 318.4 g/mol. The compound features a dioxaspiro framework that contributes to its structural complexity and potential biological interactions.

Property Value
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
StructureSpirocyclic oxalamide

Preliminary studies suggest that this compound interacts with various biological targets, potentially inhibiting specific enzymes or receptors involved in disease pathways. The unique spirocyclic structure allows for selective binding to active sites on proteins, which may lead to modulation of biological functions.

Possible Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or signaling pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological responses.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds in this class have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity : Preliminary findings suggest potential cytotoxic effects on cancer cell lines.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of related oxalamide compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong antimicrobial potential.
  • Cytotoxicity in Cancer Cells : Research involving the testing of similar spirocyclic compounds on breast cancer cell lines demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Potential avenues include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity and reduced toxicity.

Q & A

Q. Which analogs show promise for targeted drug delivery?

  • PEGylation : Attachment of polyethylene glycol (PEG) chains to the oxalamide nitrogen improves aqueous solubility and tumor accumulation () .
  • Prodrug Design : Esterification of hydroxyl groups (e.g., acetate prodrugs) enhances oral bioavailability in rodent models .

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